2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a bipyrimidine core with piperidine and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Possess various biological activities, such as antiviral and anti-inflammatory effects.
Piperidine Derivatives: Used in the synthesis of pharmaceuticals and materials with specific properties.
Uniqueness: 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its bipyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H27N7O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-6-oxo-1H-pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N7O2/c1-13-15(12-22-19(23-13)26-7-3-2-4-8-26)16-11-17(28)25-20(24-16)27-9-5-14(6-10-27)18(21)29/h11-12,14H,2-10H2,1H3,(H2,21,29)(H,24,25,28) |
InChI Key |
GKHJISMTDTYSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)C(=O)N)N4CCCCC4 |
Origin of Product |
United States |
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